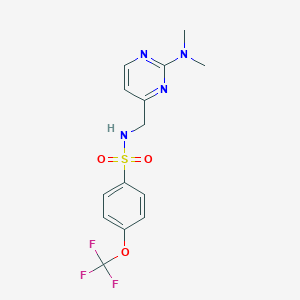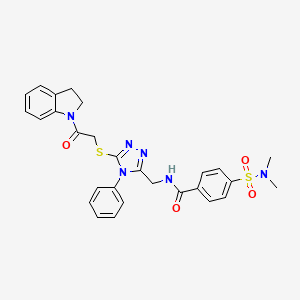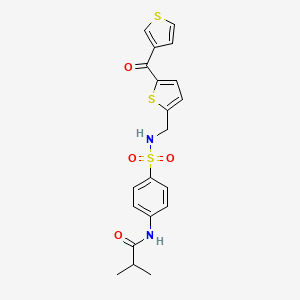
1-Bromo-2-cyclopropyl-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-cyclopropyl-4-fluorobenzene is a derivative of benzene, with a bromine atom and a cyclopropyl group attached to it . It is commonly used in various chemical reactions, including the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds .
Synthesis Analysis
The synthesis of this compound involves the reaction of fluorobenzene with bromine. This reaction, known as electrophilic aromatic substitution, involves the substitution of a hydrogen atom in the benzene ring with a bromine atom .Molecular Structure Analysis
The molecular formula of this compound is C9H8BrF. The average mass is 215.062 Da and the monoisotopic mass is 213.979340 Da .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can be used as a substrate for cross-coupling reactions .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature. It has a refractive index of 1.527 (lit.) and a density of 1.593 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis and Reactivity
- The synthesis of no-carrier-added 1-bromo-4-[18F]fluorobenzene, a compound closely related to 1-Bromo-2-cyclopropyl-4-fluorobenzene, has been explored for its application in 18F-arylation reactions, showcasing the versatility of halogenated benzene derivatives in radiochemical synthesis (Ermert et al., 2004).
- Research on palladium-catalyzed carbonylative reactions of 1-bromo-2-fluorobenzenes with various nucleophiles demonstrates the effectiveness of combining carbonylation with nucleophilic substitution, hinting at the complex reactivity of bromo-fluorobenzene derivatives (Chen et al., 2014).
- A study on electrochemical fluorination of aromatic compounds, including 1-bromo-4-fluorobenzene, provides insights into the side reactions during fluorination, highlighting the challenges and opportunities in the synthesis of fluorinated aromatic compounds (Horio et al., 1996).
Applications in Organic Synthesis
- Selective ortho-metalation of fluoroarenes, including those with bromo substituents, showcases the strategic manipulation of aromatic compounds for the synthesis of complex molecules, relevant to pharmaceutical and material science applications (Baenziger et al., 2019).
- Studies on photofragment translational spectroscopy of bromo-fluorobenzenes at 266 nm provide insights into the photodissociation mechanisms, important for understanding the stability and reactivity of halogenated aromatics under light exposure (Gu et al., 2001).
Novel Methodologies and Reactions
- The development of new methodologies for synthesizing prasugrel intermediates from bromo-fluorobenzene derivatives highlights the role of these compounds in the efficient production of important pharmaceutical agents (Min, 2013).
- Research on the use of 1H, 13C, and 19F-NMR spectroscopy in combination with computational modeling to explore chemoselectivity in the formation of Grignard reagents from bromo-fluorobenzenes underlines the importance of analytical and theoretical tools in understanding the reactivity of such compounds (Hein et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Brominated and fluorinated benzene derivatives are known to interact with various biological targets, often serving as precursors in the synthesis of more complex molecules .
Mode of Action
Brominated and fluorinated benzene derivatives are often involved in reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure, which can subsequently alter its interactions with biological targets.
Biochemical Pathways
Brominated and fluorinated benzene derivatives can participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
The properties of similar brominated and fluorinated benzene derivatives suggest that they can be absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Brominated and fluorinated benzene derivatives can cause various changes at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Bromo-2-cyclopropyl-4-fluorobenzene. For instance, temperature and pressure can affect the compound’s physical state and reactivity .
properties
IUPAC Name |
1-bromo-2-cyclopropyl-4-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF/c10-9-4-3-7(11)5-8(9)6-1-2-6/h3-6H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIWFKZCNJFPJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC(=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1353853-80-1 |
Source


|
| Record name | 1-bromo-2-cyclopropyl-4-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-((diethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one](/img/structure/B2582815.png)

![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2582818.png)

![Methyl 2-{[4-(4-chlorophenyl)-3-cyano-2-pyridinyl]sulfanyl}benzenecarboxylate](/img/structure/B2582820.png)




![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-methoxybenzamide hydrochloride](/img/structure/B2582829.png)

